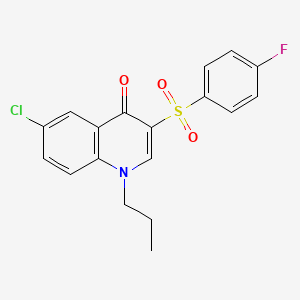![molecular formula C7H5Br2F B2695069 [Dibromo(fluoro)methyl]benzene CAS No. 772339-79-4](/img/structure/B2695069.png)
[Dibromo(fluoro)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dibromo(fluoro)methyl]benzene: is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene: One common method to prepare [Dibromo(fluoro)methyl]benzene involves the halogenation of benzene
Diazotization and Fluorination: Another method involves the diazotization of aniline derivatives followed by fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous-flow processes to ensure high yields and safety. These methods are designed to handle the exothermic nature of halogenation reactions and to minimize the formation of side products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [Dibromo(fluoro)methyl]benzene can undergo various substitution reactions, including nucleophilic aromatic substitution, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium fluoride would yield fluorinated derivatives of this compound .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [Dibromo(fluoro)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the development of new drugs, particularly those targeting specific biological pathways.
Industry:
Mécanisme D'action
The mechanism by which [Dibromo(fluoro)methyl]benzene exerts its effects depends on its specific application. In drug development, the compound may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and aromatic ring. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparaison Avec Des Composés Similaires
Dibromobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
Fluorobenzene: Contains a fluorine atom but lacks the bromine atoms, resulting in different reactivity and applications.
Bromofluorobenzene: Contains both bromine and fluorine atoms but in different positions on the benzene ring, leading to variations in chemical behavior
Propriétés
IUPAC Name |
[dibromo(fluoro)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJFHJAWFLGHLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

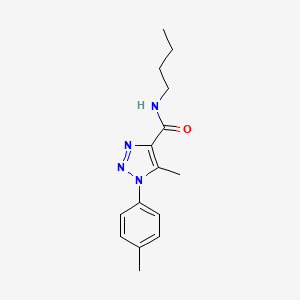
![3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2694989.png)
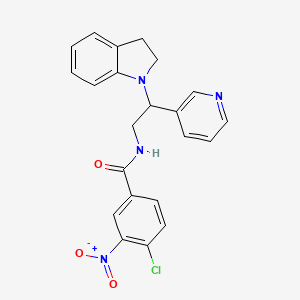
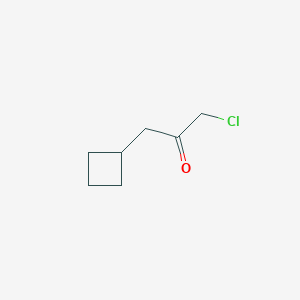

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)
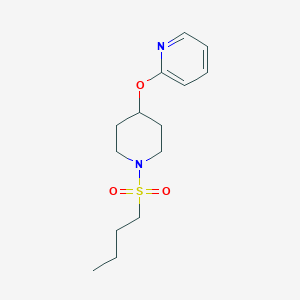
![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)
![N'-[(4-METHYLPHENYL)METHYL]-N-{2-PHENYL-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL}ETHANEDIAMIDE](/img/structure/B2695003.png)

![2-(2-fluorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)
